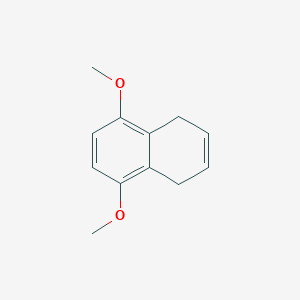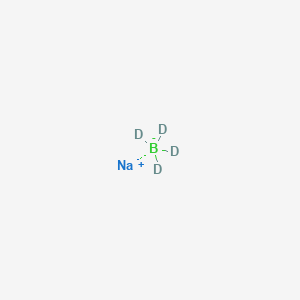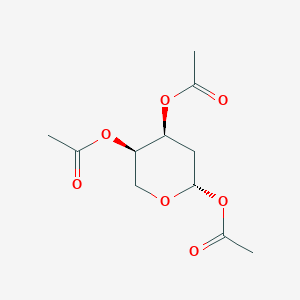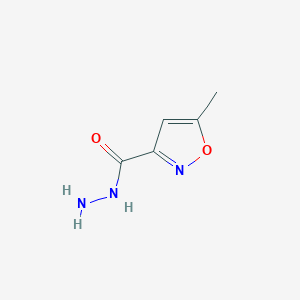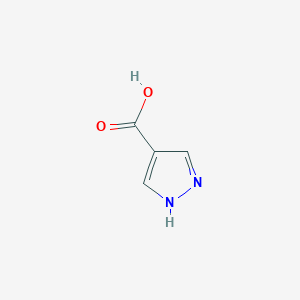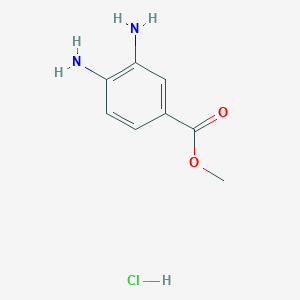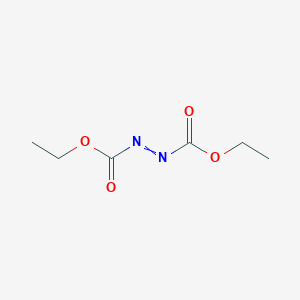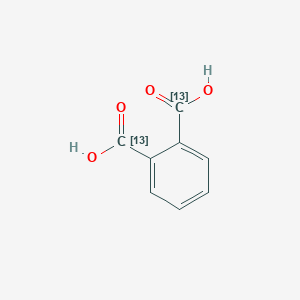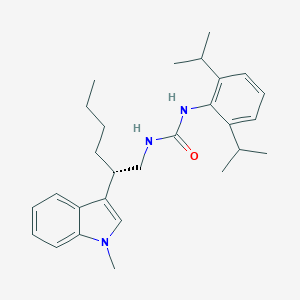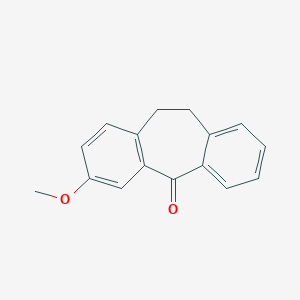
3-Methoxy Dibenzosuberone
Übersicht
Beschreibung
3-Methoxy Dibenzosuberone is a chemical compound that belongs to the class of dibenzosuberones, which are known for their biological activity. These compounds have been studied for their potential use in various therapeutic applications, including as cytotoxic agents and antidepressants .
Synthesis Analysis
The synthesis of 3-Methoxy Dibenzosuberone and related compounds has been explored through various methods. One approach involves the synthesis of 2-arylidenebenzocycloalkanones, which includes 2-arylidenebenzosuberones, by determining the relative orientations of the two aryl rings to favor cytotoxicity . Novel dibenzosuberone derivatives have also been prepared, which are potential tricyclic antidepressants . Another method includes the palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling of ortho-aroylated 3,5-diarylisoxazoles to produce dibenzosuberones bearing an isoxazole group . Additionally, the multistep synthesis of new monosubstituted amides of the dibenzosuberone series has been described, starting from 3-bromobenzosuberone .
Molecular Structure Analysis
The molecular structure of dibenzosuberone derivatives has been confirmed through X-ray crystallography in several studies. This technique has revealed differences in the spatial arrangements of the aryl rings, which may contribute to variations in biological activity . The structure of dibenzosuberone bearing a β-amino-α-ketone group was also secured by X-ray crystallography, demonstrating the versatility of these compounds in chemical synthesis .
Chemical Reactions Analysis
Dibenzosuberone derivatives have been involved in various chemical reactions. For instance, the reaction of 1,3-bis-silyl enol ethers with 3-methoxalylchromones leads to the formation of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions showcase the reactivity of dibenzosuberone derivatives and their potential as intermediates for the synthesis of novel compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzosuberone derivatives are influenced by their molecular structure. The cytotoxicity of these compounds has been evaluated against various cell lines, with some derivatives showing significant potency . The presence of different substituents on the arylidene aryl ring of the dibenzosuberone derivatives affects their bioactivity, with correlations found between cytotoxicity and the sigma values and MR constants of the substituents . These properties are crucial for the development of dibenzosuberone derivatives as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Derivatives Novel dibenzosuberone derivatives have been synthesized with potential as biologically active compounds. These derivatives, including 3,7-dibromo-5-(dimethylaminoethyl-oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene, have shown promise as tricyclic antidepressants (TCAs). TCAs are among the most commonly prescribed antidepressants in many countries, indicating the therapeutic potential of these derivatives in mental health treatment (Merkaš et al., 2005).
Chemical Synthesis and Methodology A study demonstrated an efficient synthetic methodology for preparing dibenzosuberones via a palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling process. This method utilized ortho-aroylated 3,5-diarylisoxazole as the starting substrate, highlighting a novel approach in the synthesis of dibenzosuberones with functional group tolerance. The significance of this research lies in its contribution to the field of synthetic chemistry, providing a pathway for the creation of dibenzosuberones with potential applications in various domains (Chao et al., 2020).
Catalytic Dehydrogenation Research on the catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone has shown that high yields can be obtained through microwave irradiation. This process demonstrates the chemical versatility and reactivity of dibenzosuberone, enabling the synthesis of dibenzosuberenone, a compound of interest for further chemical transformations and potential applications (Burbiel, 2006).
Advanced Materials and Molecular Organization A novel C3 symmetric discotic hexa-peri-hexabenzocoronene with methoxy substituents, including 3-methoxy groups, was synthesized, demonstrating pronounced self-aggregation in solution. The solution processing of this compound onto a substrate resulted in the formation of long fibrous nanostructures and a complex helical superstructure in the solid state. This research underscores the potential of methoxy-substituted compounds in the development of advanced materials with unique structural and functional properties (Feng et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNCJZMJUYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603917 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy Dibenzosuberone | |
CAS RN |
17910-76-8 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


